Undecyl acrylate

Description

Chemical Identity and Structural Characterization of Undecyl Acrylate

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

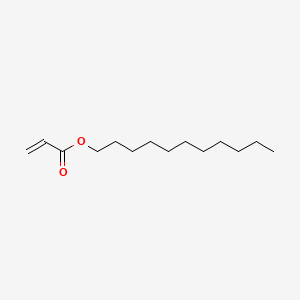

This compound is systematically designated according to International Union of Pure and Applied Chemistry nomenclature as undecyl prop-2-enoate. The compound possesses the molecular formula C₁₄H₂₆O₂, indicating a composition of fourteen carbon atoms, twenty-six hydrogen atoms, and two oxygen atoms. The molecular weight of this compound is precisely determined to be 226.35 grams per mole, with an exact mass of 226.193280068 daltons. The Chemical Abstracts Service registry number for this compound is 20690-61-3, which serves as its unique identifier in chemical databases.

The systematic nomenclature reflects the compound's structural composition as an ester derivative of acrylic acid, specifically formed through the esterification of prop-2-enoic acid with undecanol. Alternative nomenclature includes 2-propenoic acid undecyl ester, which emphasizes the ester linkage between the acrylic acid moiety and the eleven-carbon aliphatic chain. The European Community number assigned to this compound is 243-973-9, facilitating its identification within European chemical regulations.

The structural representation of this compound reveals the characteristic vinyl group of acrylate esters connected to an extended undecyl chain through an ester linkage. The Simplified Molecular Input Line Entry System notation for this compound is CCCCCCCCCCCOC(=O)C=C, which provides a linear representation of the molecular structure. The International Chemical Identifier key RRLMGCBZYFFRED-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound.

Stereochemical Configuration and Isomeric Forms

The stereochemical analysis of this compound reveals that the compound exhibits an achiral configuration, indicating the absence of stereogenic centers within its molecular structure. This achiral nature is confirmed by the complete absence of defined atom stereocenters and undefined atom stereocenters, both registering zero counts in computational stereochemical analysis. Similarly, the compound demonstrates zero defined bond stereocenters and zero undefined bond stereocenters, further supporting its achiral classification.

The optical activity of this compound is characterized as none, consistent with its achiral molecular architecture. This absence of optical activity stems from the symmetrical nature of the molecular framework, where no carbon atoms possess four different substituents that would create a chiral center. The extended aliphatic chain in this compound maintains a linear configuration without branching points that could introduce stereochemical complexity.

The absence of electronic and structural charges in this compound contributes to its neutral character and influences its chemical reactivity patterns. The compound exists as a single structural isomer without constitutional or configurational isomeric forms, simplifying its identification and characterization. The vinyl double bond in the acrylate moiety does not exhibit geometric isomerism due to the presence of two hydrogen atoms on one carbon of the double bond.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of this compound through both proton and carbon-13 analysis. The carbon-13 Nuclear Magnetic Resonance spectrum of this compound in deuterated chloroform reveals distinct resonance patterns characteristic of acrylate esters. The carbonyl carbon of the ester group typically appears in the downfield region around 160-180 parts per million, reflecting the deshielding effect of the adjacent oxygen atoms.

The vinyl carbons of the acrylate moiety exhibit characteristic chemical shifts in the range of 120-140 parts per million, with the terminal methylene carbon appearing upfield relative to the substituted vinyl carbon. The extensive aliphatic chain of this compound generates a series of methylene carbon resonances primarily clustered in the 20-35 parts per million region, with the terminal methyl carbon appearing around 14 parts per million.

Proton Nuclear Magnetic Resonance analysis of this compound reveals the characteristic vinyl proton multipicity patterns observed in acrylate compounds. Based on analogous acrylate ester analysis, the vinyl protons exhibit distinct coupling patterns with chemical shifts around 5.8-6.4 parts per million. The vinyl proton adjacent to the carbonyl group typically appears most downfield due to the electron-withdrawing effect of the ester functionality.

The Nuclear Magnetic Resonance spectral data confirms the structural integrity of this compound and provides quantitative information about the chemical environment of individual atoms within the molecule. The integration patterns in proton Nuclear Magnetic Resonance correspond to the expected hydrogen count for each functional group, supporting the proposed molecular structure.

Fourier-Transform Infrared and Raman Spectroscopy

Fourier-Transform Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the functional groups present in this compound. The carbonyl stretching vibration of the ester group appears prominently at approximately 1730 cm⁻¹, representing one of the most diagnostic peaks for acrylate identification. This frequency is consistent with conjugated ester carbonyls where the adjacent vinyl group provides electronic delocalization.

The carbon-carbon double bond stretching vibrations in this compound manifest around 1619-1640 cm⁻¹, indicating the presence of the vinyl functionality characteristic of acrylate monomers. Additional diagnostic peaks include the carbon-hydrogen bending vibrations of the vinyl group appearing around 1050 cm⁻¹ and the carbon-oxygen stretching vibrations of the ester linkage observed near 1000 cm⁻¹.

Raman spectroscopy provides complementary vibrational information, particularly useful for characterizing the carbon-carbon double bond and aliphatic chain structure. The Raman spectrum exhibits distinct peaks corresponding to carbon-carbon stretching modes and symmetric deformation vibrations of the methylene groups in the extended aliphatic chain.

The hydroxyl group formation during certain synthetic processes can be monitored through Fourier-Transform Infrared spectroscopy, with characteristic broad absorption bands appearing in the 3400-3500 cm⁻¹ region. These spectroscopic techniques collectively provide definitive identification and purity assessment of this compound samples.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 226, corresponding to the molecular weight of this compound. The fragmentation behavior of this compound follows patterns typical of long-chain acrylate esters, with preferential cleavage occurring at specific structural sites.

Research on polyacrylate fragmentation patterns indicates that compounds with extended alkyl substituents undergo characteristic dissociation through charge-remote rearrangements. In this compound, the primary fragmentation pathway involves the loss of the undecyl chain through 1,5-hydrogen rearrangements, converting the ester group to a carboxylic acid functionality while expelling 1-alkenes. This fragmentation mechanism is particularly prominent when the alkyl chain contains three or more carbon atoms.

The mass spectrometric behavior of this compound can be analyzed through comparison with related compounds such as 10-undecenyl acrylate, which exhibits similar molecular weight (224.34 grams per mole) and fragmentation characteristics. The presence of the extended aliphatic chain significantly influences the fragmentation pathways, with preferential cleavage occurring within the ester moiety rather than along the polymer backbone in polymerized forms.

The fragmentation analysis provides valuable information about the structural integrity and purity of this compound samples. The characteristic loss patterns and fragment ion abundances serve as fingerprints for compound identification and can detect the presence of impurities or degradation products. Advanced mass spectrometric techniques, including tandem mass spectrometry, enable detailed structural elucidation and quantitative analysis of this compound in complex mixtures.

Properties

IUPAC Name |

undecyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-16-14(15)4-2/h4H,2-3,5-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLMGCBZYFFRED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174751 | |

| Record name | Undecyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20690-61-3 | |

| Record name | Undecyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20690-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020690613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Considerations:

- Inhibitors : Acrylic acid tends to polymerize; inhibitors like hydroquinone or 4-methoxyphenol (200–500 ppm) are added.

- Purification : Vacuum distillation or column chromatography to isolate the ester from unreacted acid/alcohol.

Transesterification of Methyl Acrylate

An alternative route involves transesterification of methyl acrylate with undecyl alcohol:

- Reaction :

$$

\text{CH}2=\text{CHCOOCH}3 + \text{C}{11}\text{H}{23}\text{OH} \xrightarrow{\text{Base}} \text{CH}2=\text{CHCOO}(\text{C}{11}\text{H}{23}) + \text{CH}3\text{OH}

$$ - Catalysts : Titanium(IV) isopropoxide, lipases, or sodium methoxide.

- Conditions : 60–80°C, under inert atmosphere to prevent polymerization.

Advantages:

Emulsion Polymerization Context

While the provided sources focus on polymerization of acrylates (e.g., butyl acrylate in, ethyl acrylate in), these methods assume the monomer is pre-synthesized. For example:

- Source uses pre-emulsion polymerization for a ternary acrylate system, highlighting the importance of emulsifiers (e.g., sodium dodecyl sulfate) and initiators (e.g., potassium persulfate).

- Source details semi-continuous emulsion polymerization for pharmaceutical-grade acrylic polymers, emphasizing controlled molecular weight and particle size.

Relevance to Monomer Synthesis:

- Monomer purity is critical for polymerization efficiency. Residual acids or alcohols can disrupt emulsion stability.

- Industrial-scale production often uses continuous reactors for esterification/transesterification, as implied by the batch/semi-continuous processes in.

Data Summary: Typical Reaction Conditions for Acrylate Esters

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Esterification | H₂SO₄ | 100–120 | 6–12 | 70–90 |

| Transesterification | Ti(OiPr)₄ | 60–80 | 4–8 | 80–95 |

| Enzymatic | Lipase (CAL-B) | 30–50 | 24–48 | 60–75 |

Challenges and Optimization

- Polymerization Inhibition : Acrylate monomers are highly reactive; storage requires stabilizers (e.g., phenothiazine).

- Scale-Up : Continuous flow reactors improve heat/mass transfer for large-scale production, as inferred from industrial methods in.

- Environmental Concerns : Emulsion polymerization (as in) reduces volatile organic compounds (VOCs), but monomer synthesis still requires solvent management.

Chemical Reactions Analysis

Types of Reactions: Undecyl acrylate undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form poly(this compound) or copolymers with other acrylates or methacrylates.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to undecanol and acrylic acid.

Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

Major Products Formed:

Polymerization: Poly(this compound) or copolymers.

Hydrolysis: Undecanol and acrylic acid.

Scientific Research Applications

Polymer Synthesis

Undecyl Acrylate in Polymerization Processes

this compound serves as a monomer in the synthesis of various polymeric materials. It can be polymerized using different techniques, including:

- Atom Transfer Radical Polymerization (ATRP) : This method allows for the controlled synthesis of polymers with specific architectures, such as side-chain liquid crystalline polymers (SCLCPs) derived from this compound . The ability to control molecular weight and polydispersity is crucial for tailoring material properties for specific applications.

- Photopolymerization : this compound exhibits high reactivity under UV light, making it suitable for photoinitiated polymerization processes. This application is particularly relevant in the production of coatings and adhesives that require rapid curing times .

Coatings and Adhesives

Applications in Protective Coatings

this compound-based polymers are utilized in protective coatings due to their excellent adhesion properties and resistance to environmental factors. The incorporation of this compound into polymer formulations enhances:

- Hydrophobicity : Grafted polymers exhibit increased water repellency, which is beneficial for outdoor applications where moisture resistance is critical .

- Durability : Coatings formulated with this compound demonstrate improved mechanical properties, making them suitable for high-performance applications in automotive and aerospace industries.

Biomedical Applications

This compound in Medical Devices

The biocompatibility of this compound makes it an attractive candidate for biomedical applications, particularly in the development of drug delivery systems and tissue engineering scaffolds. Key aspects include:

- Controlled Release Systems : Polymers derived from this compound can be engineered to release therapeutic agents at controlled rates, enhancing the efficacy of drug delivery systems .

- Tissue Engineering : The use of this compound in scaffold materials allows for the creation of structures that support cell growth and tissue regeneration due to its favorable mechanical properties and biocompatibility .

Case Study 1: Liquid Crystalline Polymers

Research has demonstrated that grafting this compound derivatives onto cellulose substrates can create liquid crystalline polymers that respond to electric or magnetic fields. These materials have potential applications in electronic displays and smart textiles due to their tunable optical properties .

Case Study 2: Corrosion Inhibition

Copolymers based on this compound have been studied as corrosion inhibitors for carbon steel in acidic environments. The performance of these copolymers was evaluated through weight loss measurements, indicating their effectiveness in preventing corrosion, which is critical for extending the lifespan of metal components .

Mechanism of Action

The mechanism of action of undecyl acrylate primarily involves its ability to undergo polymerization and form long-chain polymers. The acrylate group contains a double bond that can participate in free radical polymerization, leading to the formation of poly(this compound). This polymerization process involves the initiation, propagation, and termination steps, where free radicals are generated, react with the monomer, and form long polymer chains .

Comparison with Similar Compounds

Pentadecyl Acrylate (C₁₅H₂₈O₂)

- Structure : A 15-carbon alkyl chain.

- Performance : In copolymer studies, pentadecyl acrylate (T2) outperformed undecyl acrylate (T1) with 97.3% corrosion inhibition under identical conditions. The longer alkyl chain likely enhances hydrophobicity, reducing metal surface exposure to corrosive agents .

- Applications : Suitable for high-durability coatings in harsh environments.

Lauryl Acrylate (C₁₅H₂₆O₂)

- Structure : 12-carbon alkyl chain.

- Properties : Lauryl acrylate (LA 1214) offers low viscosity, abrasion resistance, and weatherability. Its shorter chain compared to this compound balances flexibility and reactivity, making it ideal for adhesives and coatings requiring rapid polymerization .

- Toxicity : Classified as low-toxicity, with safer handling requirements than shorter-chain acrylates .

Ethyl Acrylate (C₅H₈O₂)

- Structure : 2-carbon ethyl group.

- Reactivity : High polymerization rate due to shorter chain, but increased volatility and toxicity. Requires stringent safety measures (e.g., respiratory protection) during handling .

- Applications : Used in plastics, textiles, and latex production. Less effective in corrosion inhibition compared to long-chain acrylates.

Dicyclopentenyloxyethyl Acrylate (C₁₅H₂₀O₃)

- Structure : Cyclic dicyclopentenyl group attached via an ethoxy linkage.

- Unlike linear this compound, it exhibits dual reactivity (acrylate and epoxide groups) .

Key Properties and Performance Data

Table 1: Comparative Properties of Alkyl Acrylates

| Property | This compound | Pentadecyl Acrylate | Lauryl Acrylate | Ethyl Acrylate |

|---|---|---|---|---|

| Molecular Formula | C₁₄H₂₆O₂ | C₁₈H₃₂O₂ | C₁₅H₂₆O₂ | C₅H₈O₂ |

| Molecular Weight (g/mol) | 226.36 | 284.45 | 242.36 | 100.12 |

| Corrosion Inhibition* | 93.3% | 97.3% | N/A | <50% |

| Viscosity | Moderate | High | Low | Very Low |

| Toxicity | Moderate | Low | Low | High |

*In 1M HCl at 30°C over 2 hours .

Biological Activity

Undecyl acrylate is an acrylate compound that has garnered attention for its potential biological activities, particularly in the fields of materials science and biomedicine. This article provides a comprehensive overview of the biological activity associated with this compound, including its applications, mechanisms of action, and relevant case studies.

This compound is characterized by its long-chain aliphatic structure, which contributes to its unique physical and chemical properties. This compound is often used in the synthesis of polymers due to its ability to participate in radical polymerization processes. The structure can be represented as follows:

Biological Activity Overview

- Antimicrobial Properties :

- Anticancer Activity :

- Biocompatibility :

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of this compound allows it to integrate into lipid membranes, potentially leading to increased permeability and cell lysis in microbial cells .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the polymerization products of this compound may generate ROS, which can induce oxidative stress in cells, contributing to its anticancer effects .

- Modulation of Cytokine Production : this compound-based materials have been shown to modulate cytokine production in immune cells, which could enhance their therapeutic efficacy in inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial counts when exposed to this compound-coated surfaces compared to control surfaces without treatment.

| Pathogen | Control Count (CFU/mL) | Treated Count (CFU/mL) | Reduction (%) |

|---|---|---|---|

| Staphylococcus aureus | 1.2 x 10^6 | 2.5 x 10^3 | 99.79 |

| Escherichia coli | 1.0 x 10^6 | 1.0 x 10^4 | 99.00 |

Case Study 2: Anticancer Activity

In a separate investigation into the anticancer properties of this compound derivatives, researchers treated prostate cancer cell lines with varying concentrations of the compound. The findings indicated a dose-dependent decrease in cell viability, suggesting potential for therapeutic applications.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 25 |

Q & A

Q. What are the key physicochemical properties of undecyl acrylate, and how should they be validated in experimental settings?

Methodological Answer: Researchers should first consult authoritative databases like NIST Chemistry WebBook and PubChem to obtain baseline data (e.g., molecular weight, boiling point, solubility). Experimental validation requires techniques such as gas chromatography-mass spectrometry (GC-MS) for purity analysis and differential scanning calorimetry (DSC) for thermal stability. Cross-referencing spectral data (FTIR, NMR) with literature ensures accuracy. For example, discrepancies in solubility parameters may arise due to isomerism or impurities, necessitating repeated trials under controlled conditions .

| Parameter | Recommended Method | Reference Standard |

|---|---|---|

| Purity | GC-MS with internal standard | NIST SRD 69 |

| Thermal stability | DSC (10°C/min ramp) | ASTM E794 |

| Solubility | Gravimetric analysis | OECD 105 |

Q. What safety protocols are critical when handling this compound in polymer synthesis labs?

Methodological Answer: Adopt GHS-compliant practices: use fume hoods for volatile monomer handling, nitrile gloves to prevent dermal exposure, and inert atmospheres during polymerization to mitigate exothermic risks. Safety data sheets (SDS) should be reviewed for acute toxicity (e.g., LD50) and ecotoxicity profiles. Pre-experiment risk assessments must align with REACH regulations, particularly for waste disposal .

Q. How can researchers design a reproducible synthesis protocol for this compound-based copolymers?

Methodological Answer: Follow stepwise radical polymerization protocols:

- Monomer purification: Distill this compound under vacuum to remove inhibitors (e.g., hydroquinone).

- Initiator selection: Use azobisisobutyronitrile (AIBN) at 60–70°C for controlled kinetics.

- Stoichiometry: Optimize monomer-to-crosslinker ratios via Design of Experiments (DoE) to avoid gelation. Document deviations (e.g., oxygen inhibition) and validate reproducibility through triple replicates .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound-based hydrogels?

Methodological Answer: Implement a 2^k factorial design to evaluate variables (e.g., initiator concentration, temperature, monomer ratio). For example:

- Factors: [AIBN] (0.1–0.5 wt%), Temp (60–80°C), [this compound]:[Crosslinker] (5:1–10:1).

- Response variables: Swelling ratio, compressive modulus. Analyze interactions using ANOVA to identify dominant factors. Confirmation runs validate predicted optimal conditions, resolving trade-offs between mechanical strength and porosity .

Q. How should researchers address contradictions in reported toxicity data for this compound?

Methodological Answer: Conduct a meta-analysis of existing studies, stratifying data by:

- Test systems (in vitro vs. in vivo).

- Exposure durations (acute vs. chronic).

- Endpoint variability (e.g., LC50 vs. EC50). Use statistical tools (e.g., Cochran’s Q test) to assess heterogeneity. If inconsistencies persist, perform new toxicity assays under standardized OECD guidelines, controlling for confounding variables like solvent choice .

Q. What theoretical frameworks guide the study of this compound’s role in self-assembling nanostructures?

Methodological Answer: Anchor experiments in theories like Flory-Huggins for solubility parameters or dissipative particle dynamics (DPD) for micelle formation. For instance:

Q. How can researchers integrate survey data with experimental results to assess this compound’s environmental impact?

Methodological Answer: Combine lifecycle assessment (LCA) surveys with lab-based degradation studies:

- Survey component: Query industrial usage patterns via stratified sampling.

- Experimental component: Measure biodegradation rates using OECD 301B (ready biodegradability). Triangulate data using mixed-effects models to account for regional regulatory differences and experimental noise .

Methodological Guidance for Literature Reviews

Q. What strategies ensure a comprehensive review of this compound’s applications in biomedical research?

Methodological Answer:

- Database selection: Use SciFinder, PubMed, and Web of Science with Boolean terms (e.g., "this compound" AND "drug delivery").

- Inclusion criteria: Prioritize peer-reviewed studies post-2010 to capture recent advances.

- Gap analysis: Identify understudied areas (e.g., long-term biocompatibility) using citation mapping tools like VOSviewer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.